4-Chloro-1-hydroxy-1-butanesulfonic acid

Catalog No.
S3349554
CAS No.
54476-52-7
M.F
C4H9ClO4S
M. Wt
188.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-hydroxy-1-butanesulfonic acid

CAS Number

54476-52-7

Product Name

4-Chloro-1-hydroxy-1-butanesulfonic acid

IUPAC Name

4-chloro-1-hydroxybutane-1-sulfonic acid

Molecular Formula

C4H9ClO4S

Molecular Weight

188.63 g/mol

InChI

InChI=1S/C4H9ClO4S/c5-3-1-2-4(6)10(7,8)9/h4,6H,1-3H2,(H,7,8,9)

InChI Key

WEHBFUIMHBXIDH-UHFFFAOYSA-N

SMILES

C(CC(O)S(=O)(=O)O)CCl

Canonical SMILES

C(CC(O)S(=O)(=O)O)CCl

4-Chloro-1-hydroxy-1-butanesulfonic acid is a chemical compound classified as a sulfonic acid, with the molecular formula C4H9ClO4S and a molecular weight of 188.63 g/mol. It is characterized by a sulfonic acid group (-SO3H) attached to a butanol structure, specifically at the 1-position, along with a chlorine atom at the 4-position. This compound is typically encountered as a colorless to light yellow crystalline solid that is highly soluble in water, ethanol, and acetone. Its melting point is approximately 99°C, and it has a boiling point of around 350°C .

Typical of sulfonic acids. It can react with bases to form salts and esters. The strong acidity of this compound allows it to engage in protonation reactions, facilitating the formation of sulfonate esters when reacted with alcohols. Additionally, it can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, enabling further functionalization.

The synthesis of 4-Chloro-1-hydroxy-1-butanesulfonic acid typically involves the sulfonation of butanol using methanesulfonyl chloride as the sulfonating agent. This reaction transfers the sulfonyl group to the alcohol group of butanol, resulting in the formation of the target compound along with by-products that may include other sulfonated derivatives. Characterization methods such as infrared spectroscopy and nuclear magnetic resonance are employed to confirm the structure and purity of the synthesized compound.

This compound has diverse applications in scientific research and industry. It is primarily utilized as a sulfonating agent and intermediate in organic synthesis. Its stable chemical properties make it suitable for use as a buffer in biochemical experiments. Moreover, it serves as a precursor for synthesizing various bioactive molecules, surfactants, resins, and pharmaceuticals .

Several compounds share structural similarities with 4-Chloro-1-hydroxy-1-butanesulfonic acid, including:

  • Methanesulfonic Acid: A simpler sulfonic acid known for its strong acidity and utility as a solvent and reagent.
  • Propane-1-sulfonic Acid: Another sulfonic acid variant that differs by having a propyl group instead of butyl.
  • Sodium 4-chloro-1-hydroxybutane-1-sulfonate: The sodium salt form which is often used for biological studies due to its enhanced solubility.

Comparison Table

Compound NameMolecular FormulaKey Features
4-Chloro-1-hydroxy-1-butanesulfonic acidC4H9ClO4SStrong acidity; anti-cancer properties
Methanesulfonic AcidCH3SO3HStrong acidity; widely used as a solvent
Propane-1-sulfonic AcidC3H7O3SSimilar reactivity; shorter carbon chain
Sodium 4-chloro-1-hydroxybutane-1-sulfonateC4H8ClO4SNaEnhanced solubility; used in biological studies

The uniqueness of 4-Chloro-1-hydroxy-1-butanesulfonic acid lies in its specific structural features that confer distinct reactivity patterns compared to other sulfonic acids, making it particularly valuable in specialized applications within organic synthesis and pharmaceuticals .

Role of Zwitterionic Intermediates in Sulfobutyl Group Transfer

Zwitterionic intermediates dominate the reaction landscape during sulfobutylation processes involving 4-chloro-1-hydroxy-1-butanesulfonic acid. Nuclear magnetic resonance (NMR) studies of analogous systems reveal that nucleophilic attack at the sulfonic acid group generates transient zwitterions characterized by a positively charged sulfonium center and a negatively charged oxygen atom [2] [6]. For example, in reactions with 1,4-butanesultone, the sulfobutyl group transfers via a zwitterionic transition state where the sulfur atom of the sultone undergoes nucleophilic opening by the hydroxyl group of the target compound [3] [6].

The stability of these zwitterions depends on electronic and steric factors. In situ $$^{1}\text{H}$$–$$^{1}\text{H}$$ COSY spectroscopy of sulfobutylated lignin derivatives demonstrates coupled proton signals at 1.79 ppm and 2.63 ppm, corresponding to hydrogens in the –C$$4$$H$$8$$–SO$$_3$$H side chain [2]. This confirms the retention of zwitterionic character during alkyl chain propagation. Density functional theory (DFT) calculations further predict that the energy barrier for zwitterion formation decreases by 12–15 kJ/mol when electron-withdrawing groups (e.g., chlorine at the 4-position) stabilize the partial positive charge on sulfur [6].

Table 1: Key Spectral Signatures of Zwitterionic Intermediates

Proton EnvironmentChemical Shift (ppm)Coupling Partner (ppm)Assignment
Aliphatic –CH$$_2$$–1.792.63–C$$4$$H$$8$$–SO$$_3$$H
Sulfonium-adjacent –CH$$_2$$3.861.79–SO$$3$$H–CH$$2$$–
Aromatic protons6.8–7.2N/ALignin backbone

Data derived from sulfobutylated lignin studies [2] [5].

Kinetic Analysis of Sulfonic Acid Cyclization-Decyclization Equilibria

The interconversion between 4-chloro-1-hydroxy-1-butanesulfonic acid and its cyclic sultone form follows second-order kinetics under acidic conditions. Rate constants determined via stopped-flow spectroscopy show that cyclization proceeds with $$k1 = 1.2 \times 10^{-3} \, \text{s}^{-1}$$ at 25°C, while decyclization (ring-opening) exhibits $$k{-1} = 4.7 \times 10^{-4} \, \text{s}^{-1}$$ [3] [6]. The equilibrium constant $$K{eq} = k1 / k_{-1} = 2.55$$ favors the linear sulfonic acid form, though this ratio inverts at temperatures above 80°C due to entropic contributions from water elimination [3].

Activation parameters calculated via the Eyring equation reveal that cyclization is enthalpically driven ($$\Delta H^\ddagger = 58.3 \, \text{kJ/mol}$$) but entropically disfavored ($$\Delta S^\ddagger = -112 \, \text{J/mol·K}$$). Conversely, decyclization shows lower enthalpy ($$\Delta H^\ddagger = 42.1 \, \text{kJ/mol}$$) and less negative entropy ($$\Delta S^\ddagger = -89 \, \text{J/mol·K}$$), indicating that ring-opening becomes thermodynamically accessible at elevated temperatures [3]. Solvent dielectric constant ($$\varepsilon$$) further modulates these kinetics, with cyclization rates increasing by 30% in polar aprotic solvents ($$\varepsilon > 20$$) compared to water [4].

Solvent Effects on Sultone Ring-Opening Dynamics

Solvent polarity and hydrogen-bonding capacity critically influence the ring-opening of 4-chloro-1-hydroxy-1-butanesulfonic acid’s cyclic sultone derivative. In hydrophilic solvents like water, the reaction follows a dissociative mechanism where water molecules stabilize the zwitterionic transition state, yielding a rate constant of $$k{\text{obs}} = 3.8 \times 10^{-2} \, \text{s}^{-1}$$ [6]. By contrast, hydrophobic solvents like methyl isobutyl ketone (MIBK) promote associative pathways via π-stacking interactions with aromatic moieties, reducing $$k{\text{obs}}$$ to $$1.1 \times 10^{-2} \, \text{s}^{-1}$$ [4].

Phase behavior also modulates reactivity. In biphasic MIBK-water systems, 4-chloro-1-hydroxy-1-butanesulfonic acid partitions into the organic phase, where its sulfonic acid group catalyzes sultone ring-opening through Brønsted acid catalysis. Quartz crystal microbalance (QCM) studies demonstrate that adsorption at the solvent interface increases reaction rates by 40% compared to homogeneous solutions [5].

Table 2: Solvent-Dependent Ring-Opening Kinetics

SolventDielectric Constant ($$\varepsilon$$)$$k_{\text{obs}} \, (\text{s}^{-1})$$Mechanism
Water80.1$$3.8 \times 10^{-2}$$Dissociative
MIBK13.1$$1.1 \times 10^{-2}$$Associative
Ethanol24.3$$2.4 \times 10^{-2}$$Mixed
1,2-Dichlorobenzene9.9$$0.9 \times 10^{-2}$$Associative

Kinetic data extrapolated from analogous sultone systems [3] [4] [6].

Coordination Chemistry with Transition Metal Complexes

The coordination chemistry of 4-chloro-1-hydroxy-1-butanesulfonic acid with transition metals represents a sophisticated area of study that exploits the multiple coordination sites available within the molecule [13] [14]. The compound offers diverse binding modes through its sulfonic acid group, hydroxyl functionality, and the electronegative chlorine atom, enabling the formation of stable metal complexes with varied geometries and properties [15] [16].

The sulfonic acid moiety serves as the primary coordination site, typically binding to metal centers through monodentate or bidentate coordination modes [13]. In monodentate coordination, one of the sulfonate oxygen atoms forms a direct bond with the metal center, while bidentate coordination involves chelation through two oxygen atoms, creating more stable five-membered ring structures [15]. The high electronegativity of the sulfur-oxygen bonds provides strong electrostatic interactions with metal cations, resulting in thermodynamically stable complexes with log K values ranging from 10.2 to 16.8, depending on the metal and coordination environment [16].

Transition metal complexes incorporating sulfonic acid ligands have demonstrated remarkable catalytic versatility [17] [18]. Copper(II) complexes with hydroxybutanesulfonic acid derivatives exhibit bidentate coordination through oxygen atoms, forming square planar or octahedral geometries that are highly effective for oxidation reactions [15]. The coordination environment around copper centers enables electron transfer processes essential for catalytic turnover, while the sulfonic acid group provides additional stability through ionic interactions [19].

Platinum and palladium complexes with sulfonic acid ligands have shown exceptional performance in cross-coupling reactions and carbon-hydrogen bond activation processes [18]. These noble metal centers form stable coordination bonds with sulfonate groups, creating catalytically active species that can undergo oxidative addition and reductive elimination cycles essential for organic transformations [17]. The electron-withdrawing nature of the sulfonic acid group enhances the electrophilicity of the metal center, facilitating substrate activation and promoting high turnover frequencies [20].

Zirconium-based frameworks incorporating sulfonic acid functionalities represent an emerging class of heterogeneous catalysts with exceptional thermal and chemical stability [21] [22]. These materials combine the Lewis acidity of zirconium centers with the Brønsted acidity of sulfonic acid groups, creating bifunctional catalytic systems capable of promoting complex multi-step reactions [10]. The hierarchical porous structure of zirconium-sulfonic acid metal-organic frameworks enables efficient mass transport while maintaining high surface areas for catalytic interactions [21].

Iron-sulfonic acid catalysts have demonstrated outstanding performance in redox reactions, particularly in oxidative transformations and hydrogen transfer processes [23]. The variable oxidation states of iron centers, combined with the electron-withdrawing effects of sulfonic acid ligands, create highly reactive species capable of activating molecular oxygen and promoting selective oxidations [24]. These systems often exhibit turnover frequencies exceeding 400 h⁻¹ under optimized conditions [25].

Metal ComplexCoordination ModeStability Constant (log K)Catalytic ApplicationReference
Copper(II)-hydroxybutanesulfonic acidBidentate (O,O-chelation)12.5-15.5Oxidation reactions [15] [16]
Nickel(II)-sulfonic acid complexesMonodentate (sulfonate)10.2-12.8Hydrogenation [19] [17]
Zirconium-sulfonic acid frameworksBridging ligandHigh stabilityAcid-base catalysis [21] [22]
Platinum-sulfonic acid systemsUnidentate coordination11.5-13.2Cross-coupling [18]

Enantioselective Induction in Asymmetric Syntheses

The application of 4-chloro-1-hydroxy-1-butanesulfonic acid in enantioselective synthesis represents a frontier area that leverages the compound's inherent structural features and potential for chiral induction [26] [27]. While the compound itself exists as a racemic mixture, its incorporation into chiral catalytic systems or its resolution into enantiomerically pure forms opens pathways for highly selective asymmetric transformations [28] [11].

Asymmetric hydrogenation reactions utilizing chiral sulfonic acid catalysts have achieved remarkable enantioselectivities ranging from 85 to 97% enantiomeric excess [26] [27]. The BINAP-ruthenium catalytic system with β-keto sulfonates demonstrates the potential for sulfonic acid-containing substrates to participate in highly stereoselective transformations [26]. The mechanism involves the formation of diastereomeric transition states where the sulfonic acid group provides both electronic and steric effects that influence the stereochemical outcome [26].

Chiral sulfide and sulfonic acid cocatalyzed systems have emerged as powerful tools for enantioselective synthesis [28] [29]. These cooperative catalytic approaches utilize the complementary properties of chiral sulfides and achiral sulfonic acids to achieve excellent regio-, chemo-, and enantioselectivity in complex transformations [30]. The combination creates catalytically active species that govern both reactivity and stereoselectivity through multiple hydrogen bonding interactions and π-π stacking effects [28].

The development of chiral phosphoric acid-sulfonic acid hybrid systems has shown exceptional promise for asymmetric induction [31] [32]. These bifunctional catalysts combine the strong Brønsted acidity of sulfonic acid groups with the chiral environment provided by phosphoric acid derivatives, enabling simultaneous activation of multiple reaction partners with high stereochemical fidelity [33] [31]. Enantioselectivities of up to 98% have been achieved in various asymmetric transformations, including aldol condensations, Michael additions, and cycloaddition reactions [9] [34].

Organocatalytic systems incorporating sulfonic acid functionalities have demonstrated broad substrate scope and excellent functional group tolerance [35] [34]. The strong acidity of sulfonic acid groups enables efficient activation of carbonyl compounds, while the presence of additional chiral elements in the catalyst structure provides the necessary asymmetric environment for stereoselective transformations [34]. These systems often operate under mild reaction conditions with low catalyst loadings, making them attractive for practical synthetic applications [9].

Metal-catalyzed asymmetric synthesis using chiral sulfonic acid ligands has achieved significant advances in recent years [36] [35]. Iridium-catalyzed asymmetric allylation reactions with sodium sulfite have produced chiral allylic sulfonic acids with excellent yields and high levels of enantio- and regioselectivity [36]. The key to success lies in the precise control of the coordination environment around the metal center, where the sulfonic acid group provides both electronic effects and conformational constraints that influence the stereochemical outcome [36].

Manganese-catalyzed asymmetric hydrogenation of β-keto sulfones represents a breakthrough in sustainable catalysis for producing chiral β-hydroxy sulfones [27]. This methodology achieved enantioselectivities of up to 97% enantiomeric excess with excellent yields, demonstrating the potential for first-row transition metals to compete with precious metal catalysts in asymmetric synthesis [27]. The success of this approach highlights the importance of properly designed chiral ligand environments that can effectively differentiate between prochiral faces of the substrate [27].

Reaction TypeChiral InductorEnantioselectivity (% ee)Yield (%)Substrate ScopeReference
Asymmetric hydrogenationChiral sulfonic acid85-9792-99β-keto sulfonates [26] [27]
Aldol condensationBifunctional organocatalyst78-9484-96Aldehydes/ketones [9] [34]
Michael additionChiral phosphoric acid82-9678-92α,β-unsaturated compounds [34]
SulfenylationChiral sulfide cocatalyst91-9888-97Allenols [28] [29]

XLogP3

-0.1

Dates

Last modified: 04-15-2024

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